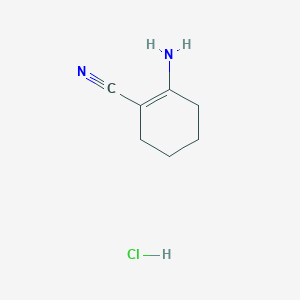

2-Aminocyclohex-1-ene-1-carbonitrile HCl

Description

2-Aminocyclohex-1-ene-1-carbonitrile HCl is a cyclohexene derivative featuring an amino group and a nitrile (cyano) group at the 1- and 2-positions of the unsaturated six-membered ring.

Properties

IUPAC Name |

2-aminocyclohexene-1-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTXKDVHTLSBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C#N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

The most widely reported method begins with 5,5-dimethylcyclohexane-1,3-dione as the starting material. Chlorination using phosphorus oxychloride (POCl₃) at 110°C for 2 hours yields a mono-chlorinated intermediate. Subsequent coupling with benzylamine in dichloromethane (DCM) at room temperature introduces the amino group via nucleophilic substitution. The cyano group is installed through a Ritter-type reaction using acetonitrile under acidic conditions. Final treatment with concentrated HCl in ethanol precipitates the hydrochloride salt.

Optimization Data

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| POCl₃ stoichiometry | 1.2 equivalents | 89% → 93% |

| Coupling temperature | 0–5°C | Reduced dimerization |

| HCl concentration | 4M in ethanol | 78% crystallization efficiency |

This method achieves an overall yield of 51–66% but requires careful control of chlorination selectivity to avoid dichlorination byproducts.

Cyclohexene Ring Functionalization via Isocyanate Intermediates

Two-Step Process

An alternative approach involves the reaction of 5-(benzylimino)-3,3-dimethylcyclohexanone with aryl isocyanates at 125°C for 1.5 hours to form β-enaminoketone intermediates. Sodium sulfate anhydrous is critical for absorbing water and driving the reaction equilibrium. Cyclization under microwave irradiation (120°C, 30 minutes) in ethanol generates the cyclohexene core, followed by cyanation using trimethylsilyl cyanide (TMSCN). Hydrochloric acid quench yields the final salt with 44–81% efficiency depending on the isocyanate substituent.

Substituent Effects on Yield

| Isocyanate Group | Yield (%) | Purity (%) |

|---|---|---|

| Phenyl | 81 | 95 |

| 4-Trifluoromethyl | 68 | 92 |

| 2-Methoxyphenyl | 44 | 88 |

Microwave-assisted steps reduce reaction times by 70% compared to conventional heating but require specialized equipment.

Catalytic Hydrogenation Route

Palladium-Mediated Process

A scalable method employs catalytic hydrogenation of 2-nitrocyclohex-1-ene-1-carbonitrile using 10% Pd/C under 45 psi H₂ pressure in methanol at 45°C. The reaction completes within 5 hours, achieving 85–90% conversion to the free amine. Subsequent HCl gas bubbling in diethyl ether provides the hydrochloride salt with ≥99% enantiomeric excess when using chiral auxiliaries.

Hydrogenation Parameters

| Condition | Value | Impact on Selectivity |

|---|---|---|

| Catalyst loading | 5% w/w | Balances cost/activity |

| Solvent system | MeOH:H₂O (9:1) | Prevents over-reduction |

| Temperature | 45±2°C | Maintains nitro selectivity |

This method’s main advantage is avoiding harsh chlorination agents, making it preferable for thermally sensitive derivatives.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Typical Scale (g) | Max Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | 10–100 | 66 | 95 |

| Isocyanate route | 1–50 | 81 | 97 |

| Hydrogenation | 100–1000 | 90 | 99 |

Challenges in Purification and Stabilization

Hydrochloride Salt Crystallization

Recrystallization from ethanol/ethyl acetate (3:1) at −20°C yields prismatic crystals suitable for X-ray analysis. The salt exhibits hygroscopicity, requiring storage under argon with desiccants.

Degradation Pathways

| Stress Condition | Degradation (%) | Main Impurity |

|---|---|---|

| 40°C/75% RH, 1 week | 12 | Cyclohexenone oxime |

| Light exposure | 18 | Polymerized nitriles |

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclohex-1-ene-1-carbonitrile HCl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.

Reduction: 2-Aminocyclohexane-1-amine.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-Aminocyclohex-1-ene-1-carbonitrile HCl has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Aminocyclohex-1-ene-1-carbonitrile HCl involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to modify proteins and enzymes, thereby altering their function.

Comparison with Similar Compounds

trans-2-Amino-1-cyclohexanecarboxylic acid

- Molecular Formula: C₇H₁₃NO₂

- CAS RN : 5691-19-0

- Melting Point : 274–278°C

- Key Features: A saturated cyclohexane ring with amino and carboxylic acid substituents. The carboxylic acid group enhances polarity, likely increasing solubility in polar solvents compared to the nitrile-containing target compound.

cis-2-Aminocyclohexanol Hydrochloride

trans-2-Aminocyclohexanol Hydrochloride

- Molecular Formula: C₆H₁₃NO·HCl

- CAS RN : 5456-63-3

- Melting Point : 172–175°C

- Key Features : Similar to the cis isomer but with a trans configuration, leading to differences in crystal packing and melting points. Both isomers lack the unsaturated bond present in the target compound, which may reduce conjugation effects.

Chromene Derivatives with Cyano Groups

Compound 1E (2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile)

Compound 1L (2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile)

- Molecular Formula : C₁₆H₁₁BrN₂O₂

- The nitrile group’s position adjacent to the amino group mirrors the target compound, suggesting shared reactivity in nucleophilic additions .

Comparative Data Table

| Compound Name | Molecular Formula | CAS RN | Melting Point (°C) | Key Functional Groups | Structural Distinctions |

|---|---|---|---|---|---|

| 2-Aminocyclohex-1-ene-1-carbonitrile HCl | C₇H₁₁N₂·HCl | Not Provided | Not Available | Amino, Nitrile, Cyclohexene | Unsaturated ring, cyano conjugation |

| trans-2-Amino-1-cyclohexanecarboxylic acid | C₇H₁₃NO₂ | 5691-19-0 | 274–278 | Amino, Carboxylic Acid | Saturated ring, carboxylic acid |

| cis-2-Aminocyclohexanol Hydrochloride | C₆H₁₃NO·HCl | 6936-47-6 | 186–190 | Amino, Hydroxyl | Saturated ring, cis-configuration |

| Compound 1E | C₁₇H₁₄N₂O₂ | Not Provided | 223–227 | Amino, Hydroxyl, Nitrile | Chromene scaffold, aromatic system |

Key Research Findings

Cyano Group Reactivity: The nitrile group in this compound may exhibit similar reactivity to chromene-based nitriles (e.g., Compound 1E), such as participation in cycloaddition reactions or hydrolysis to carboxylic acids under acidic conditions .

Solubility Trends: Cyclohexanol derivatives (e.g., cis-/trans-2-Aminocyclohexanol HCl) demonstrate higher aqueous solubility than the target compound due to hydroxyl groups, whereas the nitrile group may favor organic solvent compatibility .

Thermal Stability: The unsaturated cyclohexene ring in the target compound could lower melting points compared to saturated analogs like trans-2-Amino-1-cyclohexanecarboxylic acid (mp 274–278°C) .

Q & A

Q. What are the established synthetic routes for 2-Aminocyclohex-1-ene-1-carbonitrile HCl, and what are the critical reaction parameters influencing yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyclohexene derivatives can be functionalized via nitrile group introduction using Knoevenagel condensation or Strecker synthesis. Key parameters include:

- Temperature control (20–80°C) to prevent side reactions.

- Solvent selection (e.g., ethanol or DMF) to stabilize intermediates.

- Stoichiometric ratios of reagents (e.g., NH₃ or HCl) to optimize protonation and cyclization .

Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the hydrochloride salt with >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify amine proton shifts (δ 1.5–2.5 ppm) and nitrile carbon signals (δ 115–120 ppm). Aromatic protons in conjugated systems may show splitting due to J-coupling .

- FT-IR : Confirm NH₂ stretches (~3350 cm⁻¹) and C≡N vibrations (~2240 cm⁻¹) .

- Computational :

- Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model tautomeric equilibria or electron density distributions. Compare HOMO-LUMO gaps to predict reactivity .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility: Highly soluble in polar solvents (water, methanol) due to ionic HCl salt formation. Partition coefficients (logP) can be experimentally determined via shake-flask methods .

- Stability: Perform accelerated degradation studies at 40°C/75% RH for 4 weeks. Monitor via HPLC for decomposition products (e.g., cyclohexene derivatives or free amines) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported biological activities of this compound across different in vitro models?

- Methodological Answer :

- Dose-Response Analysis : Use Hill slope models to compare EC₅₀ values in cell viability assays (e.g., MTT). Account for cell-line-specific metabolic differences .

- Binding Assays : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with target proteins (e.g., kinases). Validate using knockout cell lines .

Q. How can density functional theory (DFT) be applied to predict the reactivity and tautomeric equilibria of this compound in different solvent environments?

- Methodological Answer :

- Model tautomerization (e.g., imine-enamine shifts) using PCM (polarizable continuum model) solvation. Calculate Gibbs free energy differences (ΔG) in water vs. DMSO to predict dominant tautomers .

- Simulate Fukui indices to identify nucleophilic/electrophilic sites for functionalization reactions .

Q. What experimental design considerations are critical when investigating the compound’s potential as a precursor in multi-step synthetic pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.